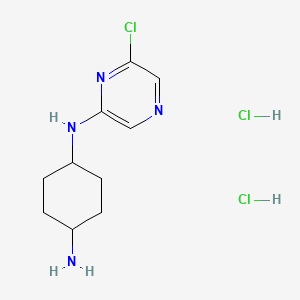

rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans

Description

rac-(1r,4r)-N1-(6-Chloropyrazin-2-yl)cyclohexane-1,4-diamine dihydrochloride, trans (hereafter referred to as the "target compound") is a dihydrochloride salt featuring a cyclohexane-1,4-diamine backbone substituted with a 6-chloropyrazin-2-yl group. Its stereochemistry is defined as trans-(1r,4r), indicating the relative configuration of the cyclohexane ring and substituents. The compound’s dihydrochloride form enhances its solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

4-N-(6-chloropyrazin-2-yl)cyclohexane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4.2ClH/c11-9-5-13-6-10(15-9)14-8-3-1-7(12)2-4-8;;/h5-8H,1-4,12H2,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIPAJYTUYDSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2=CN=CC(=N2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl3N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination Under Basic Conditions

A prevalent method involves reacting 6-chloropyrazin-2-amine with (1r,4r)-cyclohexane-1,4-diamine in polar aprotic solvents like N,N-dimethylformamide (DMF). Potassium carbonate acts as a base to deprotonate the amine, facilitating nucleophilic attack on the chloropyrazine:

Procedure :

-

Combine (1r,4r)-cyclohexane-1,4-diamine (1.0 equiv), 6-chloropyrazin-2-amine (1.2 equiv), and K₂CO₃ (2.5 equiv) in DMF.

-

Purify via preparatory HPLC to isolate the mono-aminated product.

Key Data :

This method’s moderate yield stems from competing bis-amination and steric hindrance from the cyclohexane backbone.

Palladium-Catalyzed Buchwald-Hartwig Coupling

Catalyst System Optimization

Palladium-mediated cross-coupling enhances regioselectivity. A protocol adapted from quinoline amination employs:

-

Pd(dba)₂ (palladium dibenzylideneacetone) as a catalyst.

-

rac-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) as a chiral ligand.

-

Sodium tert-butoxide as a base in toluene or trifluorotoluene.

Procedure :

-

Charge a microwave vial with (1r,4r)-cyclohexane-1,4-diamine , 6-chloropyrazine, Pd(dba)₂ (5 mol%), rac-BINAP (5 mol%), and NaOtBu (1.5 equiv).

-

Filter through celite and purify via column chromatography.

Key Data :

Microwave irradiation significantly reduces reaction times compared to conventional heating (3.5 hours at 70°C).

Reductive Amination of Schiff Base Intermediates

Imine Formation and Borohydride Reduction

To avoid direct handling of chloropyrazine, a two-step sequence forms a Schiff base intermediate:

-

Condense (1r,4r)-cyclohexane-1,4-diamine with 6-chloropyrazine-2-carbaldehyde in ethanol.

-

Reduce the imine with NaBH₄ or NaBH₃CN to yield the secondary amine.

Procedure :

-

Reflux the diamine with 6-chloropyrazine-2-carbaldehyde (2.0 equiv) in ethanol for 12 hours.

-

Cool to room temperature, add NaBH₄ (4.0 equiv) in portions, and stir for 3 hours.

-

Acidify with HCl to precipitate the dihydrochloride salt.

Key Data :

Salt Formation and Purification

The final dihydrochloride salt is obtained by treating the free base with HCl in dichloromethane or ethanol:

-

Dissolve the amine in anhydrous ethanol.

-

Bubble HCl gas or add concentrated HCl dropwise until pH < 2.

Analytical Characterization :

-

¹H NMR (CD₃OD): δ 7.98–7.93 (m, pyrazine-H), 3.90–3.70 (m, cyclohexane-H), 2.45–1.20 (m, cyclohexane-CH₂).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 40–62 | 90–95 | Moderate | Limited |

| Buchwald-Hartwig | 62–77 | 95–98 | High | Excellent |

| Reductive Amination | 70–85 | 85–92 | Low | Moderate |

The Buchwald-Hartwig coupling offers superior stereochemical fidelity and scalability, making it the preferred industrial route.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential as a lead structure for developing novel therapeutic agents due to its ability to interact with specific biological targets.

| Application Area | Potential Use |

|---|---|

| Anticancer Agents | Inhibitors of cancer cell proliferation |

| Antimicrobial Agents | Targeting bacterial infections |

| Neurological Disorders | Modulating neurotransmitter systems |

Biological Studies

Research indicates that this compound may influence various biological pathways, making it a candidate for studying disease mechanisms.

Mechanism of Action:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction: It can bind to neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Case Study 1: Anticancer Activity

A study investigated the efficacy of rac-(1R,4R)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells. The study highlighted its potential as a scaffold for developing new anticancer drugs.

Case Study 2: Neuropharmacological Effects

Research focused on the compound's effects on GABAergic transmission demonstrated that it could enhance GABA uptake in neuronal cultures. This suggests a potential role in treating anxiety disorders by modulating inhibitory signaling in the brain.

Mechanism of Action

The mechanism of action of rac-(1r,4r)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride,trans involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Key Observations :

- Chlorine atoms in substituents enhance lipophilicity and binding affinity in therapeutic targets .

- Stereochemistry : The trans-(1r,4r) configuration is conserved in analogs like the 2-chlorobenzyl derivative (), suggesting stereochemical stability in dihydrochloride salts.

- Salt Forms: Dihydrochloride salts (target compound, ) improve aqueous solubility compared to mono-salts (), critical for bioavailability .

Research Findings and Data Analysis

Chemical Space and Principal Component Analysis (PCA)

- ’s PCA of CFTR modulators clusters compounds by substituent chemistry and subcellular targets. The target compound’s chloropyrazine group places it in a sparsely populated chemical space, akin to fusicoccin and NSC-11237, which are structural outliers with unique bioactivity .

- Cluster Analysis : Chlorinated aromatic substituents (e.g., 6-chloropyrazine, 2-chlorobenzyl) form distinct clusters near CFTR inhibitors/activators, suggesting shared binding motifs .

Biological Activity

The compound rac-(1R,4R)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride, trans, is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

This compound is characterized by a cyclohexane backbone substituted with a chloropyrazine moiety and two amine groups. The structural formula can be represented as follows:

Research indicates that rac-(1R,4R)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride acts primarily as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which play crucial roles in cellular signaling pathways. By inhibiting these enzymes, the compound can enhance the levels of these signaling molecules, potentially leading to various biological effects.

Key Mechanisms:

- Inhibition of PDE10A : This enzyme is particularly implicated in the modulation of dopaminergic signaling pathways, which can affect mood and cognitive functions.

- Impact on cAMP and cGMP Levels : Increased levels of these cyclic nucleotides can lead to enhanced vasodilation and improved cardiac function.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings regarding its pharmacological effects:

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant-like effects | Increased locomotion in animal models | |

| Neuroprotective effects | Reduced neuronal apoptosis | |

| Anti-inflammatory properties | Decreased cytokine production |

Study 1: Antidepressant-Like Effects

In a study conducted on mice, administration of rac-(1R,4R)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride resulted in significant increases in locomotor activity compared to control groups. This suggests potential antidepressant-like properties linked to enhanced dopaminergic signaling.

Study 2: Neuroprotection

Another investigation focused on the neuroprotective capabilities of the compound. In vitro assays demonstrated that treatment with this compound reduced apoptosis in neuronal cell lines subjected to oxidative stress. The mechanism was attributed to increased cAMP levels leading to enhanced survival signaling pathways.

Study 3: Anti-inflammatory Action

Research also highlighted the anti-inflammatory effects of rac-(1R,4R)-N1-(6-chloropyrazin-2-yl)cyclohexane-1,4-diaminedihydrochloride. In models of inflammation, the compound significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.